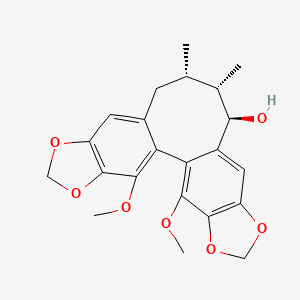

GomisinR

描述

GomisinR (PubChem CID: 11495015) is a lignan compound primarily isolated from Schisandra chinensis, a plant traditionally used in East Asian medicine. Lignans are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties . Its dibenzocyclooctadiene skeleton, characteristic of Schisandra lignans, contributes to its unique bioactivity profile, though its exact mechanism of action remains under investigation.

属性

分子式 |

C22H24O7 |

|---|---|

分子量 |

400.4 g/mol |

IUPAC 名称 |

(11R,12S,13S)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-ol |

InChI |

InChI=1S/C22H24O7/c1-10-5-12-6-14-19(28-8-26-14)21(24-3)16(12)17-13(18(23)11(10)2)7-15-20(22(17)25-4)29-9-27-15/h6-7,10-11,18,23H,5,8-9H2,1-4H3/t10-,11-,18+/m0/s1 |

InChI 键 |

HOPDFAWBFXSPSA-LDLUMPKVSA-N |

手性 SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@H]1C)O)OCO5)OC)OC)OCO3 |

规范 SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1C)O)OCO5)OC)OC)OCO3 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of GomisinR typically involves multiple steps to achieve the final product. The process requires strict control of reaction conditions and purity. One common synthetic route involves the use of microbial O-demethylation followed by chemical reactions . The microbial transformation is often carried out using Cunninghamella echinulata var. elegans, which produces intermediate metabolites that are further processed chemically .

Industrial Production Methods: Industrial production of GomisinR is less common due to its complex structure and the need for precise reaction conditions. advancements in biotechnology and chemical engineering may pave the way for more efficient production methods in the future.

化学反应分析

Types of Reactions: GomisinR undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the transformation of schizandrin into gomisin A through microbial O-demethylation and subsequent chemical reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving GomisinR include Lewis acids, acid scavengers, and methylenation agents . The conditions often require controlled temperatures and pH levels to ensure the desired transformation.

Major Products: The major products formed from the reactions involving GomisinR include various metabolites such as gomisin T and 13-norschizandrin . These products are often used in further chemical or biological studies.

科学研究应用

GomisinR has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying lignan biosynthesis and transformation . In biology and medicine, GomisinR has shown potential as an antidiabetic and anti-Alzheimer’s agent . It is also used in traditional Chinese medicine formulas as a quality marker . Additionally, GomisinR has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .

作用机制

The mechanism of action of GomisinR involves its interaction with various molecular targets and pathways. For instance, GomisinR has been shown to inhibit voltage-gated sodium currents in electrically excitable cells, leading to a reduction in cellular excitability . This effect is mediated through the modulation of ion channels and the alteration of membrane potentials . Additionally, GomisinR has been found to induce apoptosis and oxidative stress in cancer cells, making it a potential anticancer agent .

相似化合物的比较

Table 1: Key Properties of GomisinR and Structurally Related Compounds

| Compound Name | Structure Type | Source | Key Pharmacological Activities | Binding Scores* (kcal/mol) |

|---|---|---|---|---|

| GomisinR | Lignan | Schisandra chinensis | Antiviral, antioxidant, anti-inflammatory | -6.6, -7.4, -8.1, -8.0 |

| Licoisoflavanone | Isoflavanone | Glycyrrhiza spp. | Antiviral, anti-cancer | -7.1, -9.9, -8.7, -7.6 |

| Quercetin | Flavonol | Ubiquitous in plants | Antioxidant, anti-inflammatory | -6.9, -8.9, -8.2, -8.0 |

| Caribine | Alkaloid | Hymenocallis spp. | Antiviral, neuroprotective | -7.2, -9.4, -8.4, -7.6 |

| Glabranin | Flavonoid | Glycyrrhiza glabra | Antimicrobial, anti-inflammatory | -7.0, -9.3, -8.1, -7.7 |

*Binding scores derived from molecular docking against four SARS-CoV-2 targets (e.g., 3CL protease, ACE2 receptor) . Lower (more negative) values indicate stronger binding affinity.

Key Findings

Binding Affinity: GomisinR exhibits moderate binding scores compared to Licoisoflavanone (-9.9) and Caribine (-9.4), suggesting weaker in vitro inhibition of specific viral targets. However, its balanced affinity across multiple targets may enhance broad-spectrum efficacy . Quercetin and Glabranin show comparable scores to GomisinR, highlighting flavonoids as competitive alternatives .

The dibenzocyclooctadiene moiety in GomisinR enables unique protein interactions, distinct from the planar structures of isoflavanones and flavonols .

Pharmacological Profiles: Licoisoflavanone and Caribine demonstrate superior antiviral activity in silico but lack clinical validation for pharmacokinetics. GomisinR’s antioxidant and anti-inflammatory effects may synergize with its antiviral role, offering multi-target benefits .

Methodological Considerations

- Computational Analysis : Studies used molecular docking and dynamics simulations to predict binding affinities, with protocols aligned to reproducibility standards (e.g., explicit solvent models, force-field optimization) .

- Limitations : In vitro and in vivo data are sparse for GomisinR compared to Quercetin, necessitating further experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。